(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its complex structure, which includes methoxy groups, a benzamide moiety, and a benzo[d]thiazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into various prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are lipid compounds that play key roles in inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid into prostaglandins . This disruption can lead to a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production can lead to a reduction in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic rings is achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Final Coupling: The final step involves coupling the methoxylated benzo[d]thiazole with the benzamide moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the benzo[d]thiazole ring, making it less complex.
6-Methoxy-3-methylbenzo[d]thiazole: Lacks the benzamide moiety, reducing its potential for certain reactions.
N-(6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Similar but without the additional methoxy groups, affecting its reactivity and solubility.
Uniqueness
(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of methoxy groups, a benzamide moiety, and a benzo[d]thiazole ring. This combination provides a distinct set of chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-dimethoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-12-9-8-11(22-2)10-15(12)25-18(20)19-17(21)16-13(23-3)6-5-7-14(16)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLDHMDTVGHYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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